molecular formula C23H22N4O3 B14987326 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B14987326
M. Wt: 402.4 g/mol
InChI Key: JIFQMYCUSDWYAR-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide: is a complex organic compound that features a pyrazole ring, an oxazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of a β-diketone with hydrazine or a substituted hydrazine under acidic or basic conditions.

    Formation of the Oxazole Ring: The oxazole ring is synthesized by cyclization of an α-hydroxy ketone with an amide or nitrile in the presence of a dehydrating agent such as phosphorus oxychloride.

    Coupling of the Rings: The pyrazole and oxazole rings are then coupled through a condensation reaction, often using a coupling reagent like dicyclohexylcarbodiimide (DCC) in an inert solvent such as dichloromethane.

    Introduction of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, especially at the aromatic rings and the oxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for the development of new catalysts.

    Material Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials.

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore for the development of new therapeutic agents, particularly in the treatment of inflammatory diseases or cancer.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

    Electronics: Application in the development of organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-phenyl-1,2-oxazole-3-carboxamide
  • N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

Uniqueness

The uniqueness of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of both dimethyl groups on the phenyl ring and the oxazole ring can lead to unique steric and electronic effects, making it distinct from other similar compounds.

Properties

Molecular Formula

C23H22N4O3

Molecular Weight

402.4 g/mol

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C23H22N4O3/c1-14-10-11-17(12-15(14)2)20-13-19(25-30-20)22(28)24-21-16(3)26(4)27(23(21)29)18-8-6-5-7-9-18/h5-13H,1-4H3,(H,24,28)

InChI Key

JIFQMYCUSDWYAR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C)C

Origin of Product

United States

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